molecular formula C20H26N2O3S B2675618 2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide CAS No. 863556-12-1

2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide

Cat. No.: B2675618
CAS No.: 863556-12-1
M. Wt: 374.5
InChI Key: PEGZASPCMHQUFC-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide is a complex organic compound featuring a thiazole ring, a cyclopentyl group, and a dimethoxyphenyl moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating under reflux .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopentyl-N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the thiazole ring enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

2-cyclopentyl-N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-17-8-7-15(12-18(17)25-2)20-22-16(13-26-20)9-10-21-19(23)11-14-5-3-4-6-14/h7-8,12-14H,3-6,9-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGZASPCMHQUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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